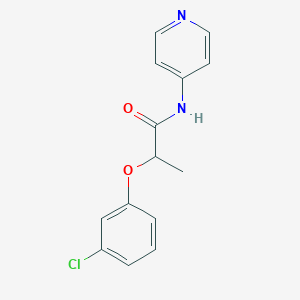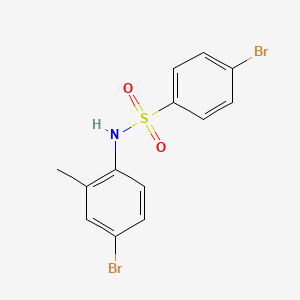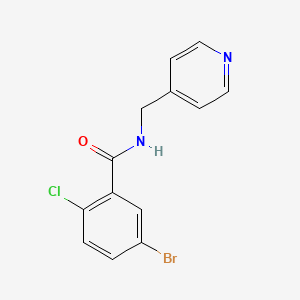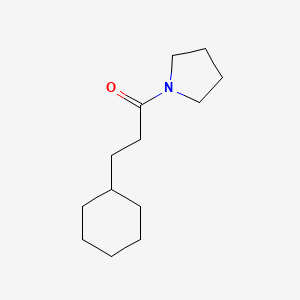![molecular formula C23H21N3O4 B10968290 N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10968290.png)
N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the furan and oxadiazole rings with the benzamide group using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic electronic materials and polymers.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings may interact with enzymes or receptors, leading to modulation of biological activity. The benzamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as 5-methyl-2-furfurylfuran and 2-methylfuran.
Oxadiazole Derivatives: Compounds such as 3-(4-methylphenyl)-1,2,4-oxadiazole and 2,5-dimethyl-1,2,4-oxadiazole.
Benzamide Derivatives: Compounds such as N-methylbenzamide and N-phenylbenzamide.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is unique due to the combination of the furan, oxadiazole, and benzamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-15-7-10-17(11-8-15)22-25-21(30-26-22)14-28-20-6-4-3-5-19(20)23(27)24-13-18-12-9-16(2)29-18/h3-12H,13-14H2,1-2H3,(H,24,27) |
InChI Key |
AKBRZQPTLGAMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968213.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}butane-1-sulfonamide](/img/structure/B10968221.png)



![N-(3-cyanothiophen-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968236.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-cyclohexylurea](/img/structure/B10968240.png)
![methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10968252.png)
![2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968260.png)
acetate](/img/structure/B10968268.png)
![2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B10968285.png)
![(5Z)-3-(2-ethoxyphenyl)-5-[(3-methyl-1H-pyrazol-5-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10968293.png)
![3-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10968297.png)

